N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a structurally complex small molecule featuring a benzamide core linked to a bis(2-cyanoethyl)sulfamoyl group and a 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl substituent. While direct evidence for its biological activity is absent in the provided literature, structurally related compounds demonstrate roles as enzyme inhibitors, antifungal agents, or plant growth modulators . Its design combines a sulfamoyl moiety (common in enzyme-targeting drugs) with a benzothiazol-thiazol heterocyclic system, which may enhance binding specificity or pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3S3/c24-11-3-13-29(14-4-12-25)35(31,32)17-9-7-16(8-10-17)21(30)28-23-27-19(15-33-23)22-26-18-5-1-2-6-20(18)34-22/h1-2,5-10,15H,3-4,13-14H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIVCGHNYGHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and structural activity relationships.
Chemical Structure
The molecular formula of this compound is . The structure includes a benzothiazole moiety linked to a thiazole ring and a sulfamoyl group, which is critical for its biological activity.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antibacterial Activity : The compound inhibits bacterial cell wall synthesis, disrupting bacterial growth and proliferation.
- Anti-inflammatory Activity : It inhibits cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response.
Biological Activity Overview
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 6 mg/mL for both bacterial strains .
- Antifungal Activity : In vitro assays revealed that the compound showed moderate to excellent antifungal activity against Candida albicans and several phytopathogenic fungi. The compound's effectiveness was comparable to established antifungal agents like fluconazole .
- Anti-inflammatory Effects : In experimental models of inflammation, the compound significantly reduced levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity:
- Benzothiazole and Thiazole Rings : These heterocyclic structures enhance the compound's ability to interact with biological targets.
- Sulfamoyl Group : The presence of the sulfamoyl group increases solubility and bioavailability, making it more effective in biological systems.
Comparative Analysis
When compared to similar compounds within the benzothiazole class, this compound demonstrates unique antibacterial and antifungal profiles. Its dual action against both bacteria and fungi makes it a candidate for further development in antimicrobial therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Research Findings
Impact of Sulfamoyl Substituents
- Cyanoethyl vs. Methoxyethyl: The target compound’s bis(2-cyanoethyl) group may enhance hydrogen bonding compared to methoxyethyl analogs (e.g., 119.09% plant growth modulation in ). However, cyano groups could reduce solubility due to hydrophobicity .
Heterocyclic Core Variations
- Benzothiazol-Thiazol vs.
- Thiazol vs.
Pharmacokinetic and Toxicity Considerations
- Solubility: Methoxyethyl and cyanoethyl substituents may reduce aqueous solubility compared to unsubstituted sulfamoyl groups (e.g., ).
- Toxicity: Chloroethyl groups () pose alkylation risks, whereas cyanoethyl groups, while less toxic, may require prodrug strategies for optimal delivery .
Preparation Methods
Sulfamoylation of 4-Aminobenzoic Acid
The synthesis begins with the installation of the bis(2-cyanoethyl)sulfamoyl group onto a benzoic acid scaffold:
Nitration and Reduction :
Sulfamoylation :
Acid Workup :
Conversion to Benzoyl Chloride
The carboxylic acid is activated for subsequent amide coupling:
- Treatment with thionyl chloride (SOCl₂, 5 eq) in dichloromethane (DCM) under reflux (4 h).
- Key Observation : Catalytic DMF (1%) accelerates acyl chloride formation.
- Yield : 95%.
Preparation of 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine
Benzothiazole Synthesis
The benzothiazole moiety is constructed via cyclization:
Thiazole Ring Formation
A Hantzsch thiazole synthesis installs the adjacent thiazole ring:
- Thiourea Formation :
- Cyclization :
Amide Bond Formation
The final coupling unites the two intermediates:
- Conditions : 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride (1.0 eq) and 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine (1.1 eq) in dry THF, with DIPEA (3.0 eq) at 0°C → 25°C (12 h).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) isolates the product as a pale-yellow solid.
- Yield : 72%.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal solvent efficacy:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 12 | 72 |
| DCM | 18 | 58 |
| DMF | 8 | 65 |
| Toluene | 24 | 41 |
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis typically involves:
Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.
Coupling the benzothiazole-thiazole moiety to the sulfamoyl benzamide core using peptide-like coupling reagents (e.g., EDC/HOBt) under reflux in anhydrous solvents like DMF or THF .
Critical parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .
- Optimization : Yields improve with slow addition of reagents, strict moisture exclusion, and post-synthesis characterization via TLC and HPLC to monitor intermediate purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in benzothiazole at δ 7.5–8.5 ppm) and confirms amide bond formation (N–H stretch ~3300 cm⁻¹ in IR) .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Assesses purity (>95% typically required for biological assays) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Antimicrobial Activity : Thiazole-sulfamoyl hybrids show MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfamoyl group interactions with bacterial dihydropteroate synthase .
- Anticancer Potential : Analogues inhibit cancer cell proliferation (IC₅₀ ~10 µM in MCF7 breast cancer) via thiazole-mediated interference with tubulin polymerization or DNA intercalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Approach :
Assay Standardization : Compare protocols for inconsistencies (e.g., cell line passages, serum concentrations).
Structural Analog Analysis : Use SAR studies to identify critical substituents (e.g., cyanoethyl groups in sulfamoyl enhance solubility and target binding) .
Meta-Analysis : Cross-reference data with PubChem or crystallographic databases (e.g., hydrogen bonding patterns in PFOR enzyme inhibition ).
Q. What computational strategies elucidate the mechanism of action for this compound?
- Methods :
- Molecular Docking : Predict binding modes with targets like PFOR enzyme (PDB ID: 1PFE). The benzothiazole-thiazole moiety may occupy hydrophobic pockets, while sulfamoyl groups form hydrogen bonds with active-site residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking hypotheses .
- Validation : Correlate computational results with in vitro enzyme inhibition assays (e.g., IC₅₀ shifts upon mutation of key residues) .
Q. How can synthetic routes be modified to enhance scalability for structure-activity relationship (SAR) studies?
- Improvements :
Flow Chemistry : Continuous synthesis of thiazole intermediates reduces reaction times and improves reproducibility .
Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., amide bond formation) from hours to minutes, minimizing side products .
Parallel Synthesis : Generate derivatives with varied substituents (e.g., alkyl vs. aryl groups on sulfamoyl) for high-throughput SAR screening .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Prodrug Design : Introduce phosphate or glycoside groups to the benzamide moiety for enhanced hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to improve bioavailability .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
